1-Ethylcyclopropanol

Overview

Description

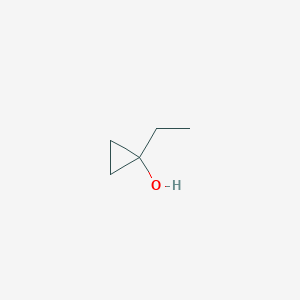

1-Ethylcyclopropanol is an organic compound with the molecular formula C5H10O. It is a cyclopropanol derivative where an ethyl group is attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with cyclopropanone. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{Cyclopropanone} + \text{Ethylmagnesium bromide} \rightarrow \text{this compound} ]

Another method involves the reduction of 1-ethylcyclopropanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions include a suitable solvent like ethanol or tetrahydrofuran and typically occur at low temperatures to ensure selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Ethylcyclopropanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-ethylcyclopropanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of this compound can yield 1-ethylcyclopropane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

Oxidation: 1-Ethylcyclopropanone

Reduction: 1-Ethylcyclopropane

Substitution: Various substituted cyclopropanols depending on the reagent used

Scientific Research Applications

1-Ethylcyclopropanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.

Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-ethylcyclopropanol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the nature of the target molecule. Detailed studies are required to elucidate the precise pathways involved .

Comparison with Similar Compounds

Similar Compounds

Cyclopropanol: The parent compound without the ethyl group.

1-Methylcyclopropanol: A similar compound with a methyl group instead of an ethyl group.

1-Propylcyclopropanol: A compound with a propyl group attached to the cyclopropane ring

Uniqueness

1-Ethylcyclopropanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other cyclopropanol derivatives and can lead to different applications and research opportunities .

Biological Activity

1-Ethylcyclopropanol (ECP), with the chemical formula and a molecular weight of approximately 86.1323 g/mol, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its cyclopropanol ring, which imparts a degree of strain that can enhance its reactivity. The ethyl group contributes to its lipophilicity, potentially facilitating interactions with biological membranes. The compound's structure can be represented as follows:

- IUPAC Name: this compound

- CAS Registry Number: 57872-31-8

-

Molecular Structure:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with similar structures can modulate enzyme activity and receptor binding, which are critical for therapeutic efficacy.

- Receptor Interactions: ECP may exhibit binding affinities for specific receptors involved in various physiological processes.

- Enzyme Modulation: The compound's structural features may influence its capacity to act as a substrate or inhibitor for certain enzymes.

Case Studies

Several studies have explored the biological implications of ECP:

-

Antiproliferative Activity: A study evaluated the effects of ECP on cancer cell lines, demonstrating significant inhibition of cell proliferation at varying concentrations. For instance, an IC50 value was determined for HeLa cells treated with ECP.

Cell Line IC50 (µg/mL) HeLa 16.25±1.96

This indicates that ECP possesses potential anticancer properties, warranting further investigation into its mechanisms and therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Ethylcyclopropane | Cyclopropane ring + ethyl group | 0.90 |

| Cyclobutane | Four-membered ring | 0.85 |

| Cyclopentane | Five-membered ring | 0.80 |

This comparison highlights how the unique cyclopropanol structure combined with an ethyl group may confer distinct pharmacological activities compared to other cyclic compounds.

Future Directions in Research

The ongoing exploration of this compound's biological activities suggests several avenues for future research:

- Pharmacokinetics and Pharmacodynamics: Detailed studies are required to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of ECP.

- Structure-Activity Relationship (SAR): Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.

- Clinical Trials: Given its promising in vitro results, advancing to preclinical and clinical trials will be crucial for assessing therapeutic potential.

Properties

IUPAC Name |

1-ethylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-5(6)3-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUJSRYCYMMXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337845 | |

| Record name | 1-Ethylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57872-31-8 | |

| Record name | 1-Ethylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.